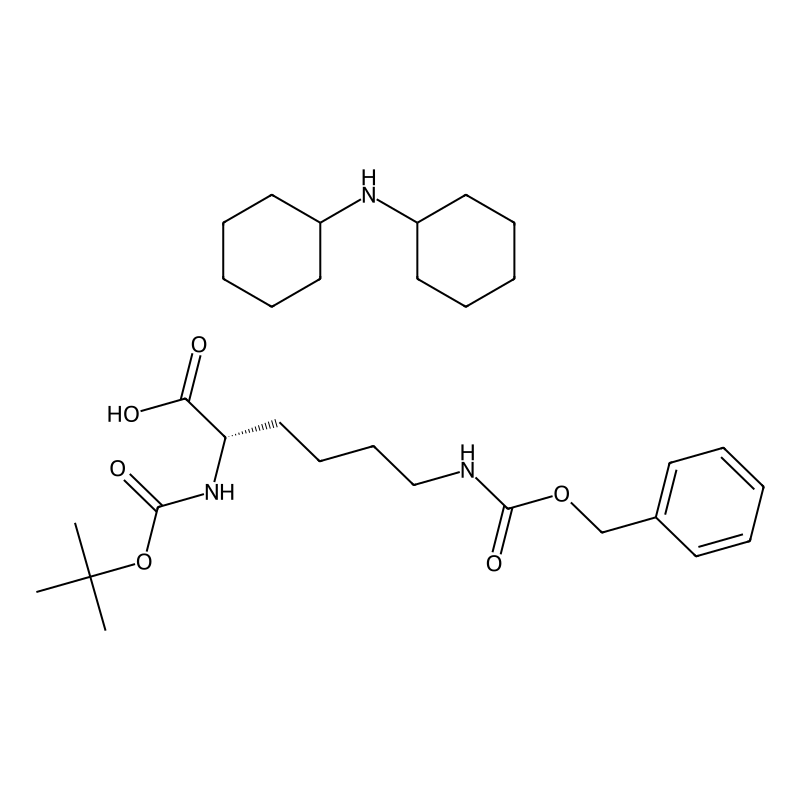

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide synthesis:

- Boc-Lys(Z)-OH DCHA serves as a protected building block for incorporating the amino acid L-lysine into peptides. The protecting groups (Boc and Z) ensure the selective formation of the desired peptide bond during peptide chain assembly. [Source: A textbook of amino acids and peptide synthesis by V. Ramachandran]

Synthesis of specific peptides:

- Research has utilized Boc-Lys(Z)-OH DCHA in the synthesis of various peptides, including fragments of thymosin β4, βg, and β6. These peptides are involved in immune function, and their study can contribute to a better understanding of the immune system. [Source: Boc-Lys(Z)-OH (DCHA) | Peptide Derivative ]

Investigating specific diseases:

- Studies have employed Boc-Lys(Z)-OH DCHA to investigate Lupus Nephritis, an autoimmune disease affecting the kidneys. The research suggests that the compound may increase the formation of immune cells involved in fighting infection, potentially offering insights into future therapeutic approaches. [Source: Boc-Lys(Z)-OH (DCHA) | Peptide Derivative ]

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and various functional groups. This compound is a protected amino acid derivative, commonly utilized in peptide synthesis and other organic chemistry applications. Its molecular formula is and it has a molecular weight of approximately 348.48 g/mol. The presence of both cyclohexyl and phenylmethoxycarbonyl groups contributes to its distinct chemical properties and reactivity.

Boc-Lys(Z)-OH Dcha itself doesn't have a specific mechanism of action. It serves as a protected amino acid unit that is incorporated into peptides during SPPS. The resulting peptide chain then possesses the functionalities and properties determined by the specific sequence of amino acids.

- Oxidation: It can be oxidized to form corresponding oxides, typically using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it to alcohols or amines, employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The Boc (tert-butoxycarbonyl) group can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions.

These reactions enable the compound to serve as a versatile building block in organic synthesis.

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid exhibits significant biological activity, particularly in the context of enzyme-substrate interactions and protein folding studies. Its structure allows it to mimic natural amino acids, making it valuable in the design of enzyme inhibitors or as a substrate for enzymatic reactions. Furthermore, it has potential therapeutic applications due to its ability to interact with biological macromolecules.

The synthesis of N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves the following steps:

- Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

- Formation of the Hexanoic Acid Backbone: The hexanoic acid structure is constructed through standard organic synthesis techniques, including coupling reactions.

- Purification: The product is purified using recrystallization or chromatography to achieve high purity.

These methods ensure that the compound is synthesized with high yield and purity, suitable for further applications in research and industry.

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid has diverse applications:

- In Chemistry: It serves as a building block for synthesizing peptides and other complex organic molecules.

- In Biology: The compound is used in studying enzyme-substrate interactions and protein folding mechanisms.

- In Medicine: It acts as an intermediate in pharmaceutical synthesis, particularly for drugs targeting specific enzymes.

- In Industry: It finds use in producing agrochemicals and other industrial chemicals due to its unique chemical properties.

Interaction studies involving N-cyclohexylcyclohexanamine focus on its reactivity with other chemicals and its environmental impact. The compound's ability to form salts with amino acids indicates potential interactions that could be explored for pharmaceutical applications. Additionally, its toxicity profile necessitates careful handling in environmental contexts, highlighting the importance of understanding its interactions with biological systems and other chemicals.

Several compounds share structural similarities with N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Boc-beta-cyclohexyl-L-alanine | C₁₃H₁₉N₃O₄ | A protected amino acid used in peptide synthesis; less bulky than the target compound. |

| Boc-alpha-cyclohexyl-D-glycine | C₁₂H₁₉N₃O₄ | Similar structure; useful in synthesizing peptides with specific stereochemistry. |

| Boc-D-serine | C₉H₁₃N₃O₄ | A common amino acid derivative used in various biochemical applications. |

Uniqueness

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid stands out due to its specific stereochemistry and the presence of dual cyclohexane rings, which impart distinct chemical and physical properties. This uniqueness makes it particularly useful in peptide synthesis where stereochemical considerations are critical, differentiating it from simpler amino acids and derivatives.

Carbodiimide-mediated activation represents one of the most fundamental approaches for amide bond formation in peptide synthesis, with the mechanism involving the formation of highly reactive intermediates that facilitate efficient coupling between amino acid derivatives. The carbodiimide coupling mechanism operates through a series of well-characterized steps, beginning with the initial reaction between the carbodiimide reagent and the carboxylic acid component to generate an O-acylisourea intermediate.

The formation of the O-acylisourea intermediate constitutes the primary activation step, where one molecule of carboxylic acid reacts with the carbodiimide to form a highly electrophilic species. This intermediate demonstrates exceptional reactivity toward nucleophilic attack, enabling rapid amide bond formation when exposed to amine components. The reaction mechanism exhibits different pathways depending on the reaction conditions and phase of synthesis, with solution-phase reactions typically proceeding through direct nucleophilic attack of the amine on the O-acylisourea intermediate.

In solid-phase peptide synthesis, the mechanism often involves the formation of symmetrical acid anhydrides through reaction of the O-acylisourea with a second molecule of carboxylic acid. This pathway generates urea as a byproduct while forming the anhydride intermediate, which subsequently reacts with the amine component to produce the desired amide bond. The anhydride formation pathway proves particularly significant in solid-phase chemistry, where diffusion limitations and resin-bound substrates influence reaction kinetics.

A significant challenge in carbodiimide-mediated coupling involves the competing N-acylurea formation, which represents an unwanted side reaction that reduces coupling efficiency. This rearrangement process occurs when the O-acylisourea intermediate undergoes intramolecular rearrangement to form an unreactive N-acylurea species. The formation of N-acylurea terminates the coupling reaction and necessitates the use of excess reagents to achieve complete conversion.

The introduction of coupling additives, particularly hydroxybenzotriazole and its derivatives, has revolutionized carbodiimide-mediated peptide synthesis by suppressing N-acylurea formation. These additives react with the O-acylisourea intermediate more rapidly than the rearrangement reaction, forming stable activated esters that demonstrate enhanced reactivity and selectivity. The additive-mediated pathway provides superior control over reaction outcomes while minimizing side product formation.

Mechanistic Insights and Optimization Strategies

The efficiency of carbodiimide-mediated activation depends critically on the selection of appropriate reagents and reaction conditions. Dicyclohexylcarbodiimide has been extensively utilized in solution-phase synthesis due to the insolubility of its urea byproduct, which facilitates product purification through simple filtration. However, the solid-phase applications of dicyclohexylcarbodiimide are limited by the difficulty in removing the urea byproduct from resin-bound substrates.

Diisopropylcarbodiimide has emerged as the preferred carbodiimide for solid-phase peptide synthesis, as its urea byproduct demonstrates enhanced solubility in common organic solvents. This improved solubility enables efficient washing protocols that remove byproducts without compromising the integrity of the resin-bound peptide chain. The selection of carbodiimide reagent must therefore consider both the reaction phase and the subsequent purification requirements.

The optimization of carbodiimide-mediated coupling requires careful attention to reaction temperature, solvent selection, and reagent stoichiometry. Elevated temperatures can accelerate coupling reactions but may also increase the rate of N-acylurea formation, necessitating a balance between reaction efficiency and selectivity. Flow chemistry approaches have demonstrated the potential to overcome these limitations by enabling precise temperature control and rapid reagent mixing.

Recent advances in carbodiimide chemistry have explored the use of specialized derivatives and novel activation strategies. The development of oxime-based additives has provided enhanced suppression of racemization while maintaining high coupling efficiency. These additives demonstrate superior performance compared to traditional hydroxybenzotriazole derivatives, particularly for challenging coupling reactions involving sterically hindered amino acids.

Solvent Engineering Strategies for Challenging Amide Bond Formations

The selection of appropriate solvents represents a critical factor in achieving efficient amide bond formation, particularly for challenging peptide sequences that exhibit poor solubility or tendency toward aggregation. Traditional peptide synthesis has relied heavily on polar aprotic solvents such as dimethylformamide, dichloromethane, and N-methylpyrrolidone, which provide excellent solvating properties for amino acid derivatives and coupling reagents. However, the environmental and health concerns associated with these solvents have driven extensive research into greener alternatives that maintain comparable synthetic efficiency.

Propylene carbonate has emerged as a particularly promising replacement for traditional solvents in peptide synthesis, demonstrating excellent performance in both solution-phase and solid-phase applications. This green solvent exhibits low toxicity profiles while providing solvating properties that support efficient coupling and deprotection reactions. Synthetic studies have demonstrated that propylene carbonate can replace dichloromethane and dimethylformamide in peptide synthesis without compromising reaction yields or product purity.

The development of binary solvent systems has provided enhanced flexibility in optimizing reaction conditions for specific coupling challenges. Dimethyl sulfoxide and ethyl acetate mixtures offer tunable polarity that can be adjusted by varying the component ratios to achieve optimal solubility for different amino acid derivatives. These systems have demonstrated particular utility in solid-phase peptide synthesis, where resin swelling and reagent diffusion must be carefully balanced.

2-Methyltetrahydrofuran represents another significant advance in green solvent technology for peptide synthesis, offering biodegradable properties and reduced environmental impact. This solvent has demonstrated superior performance in suppressing racemization during peptide coupling, particularly when used in combination with oxime-based additives. The biobased nature of 2-methyltetrahydrofuran aligns with sustainable chemistry principles while providing excellent synthetic outcomes.

Biphasic Solvent Systems and Electrochemical Approaches

The implementation of biphasic solvent systems has opened new possibilities for sustainable peptide synthesis through the integration of electrochemical activation methods. These systems utilize the differential solubility of reactants and products to achieve efficient separation and recovery of valuable reagents. The biphasic electrochemical approach employs acetonitrile and cyclohexane phases to segregate polar and nonpolar components, enabling the recycling of coupling reagents and supporting electrolytes.

Electrochemical peptide synthesis in biphasic systems offers the potential to eliminate traditional coupling reagents through the use of triphenylphosphine as a recyclable activating agent. The electrochemical oxidation of triphenylphosphine generates reactive phosphine radical cations that activate carboxylic acids for amide bond formation. The resulting triphenylphosphine oxide can be recovered and reduced back to triphenylphosphine, creating a closed-loop system that minimizes waste generation.

The biphasic approach has demonstrated remarkable success in the synthesis of complex peptide pharmaceuticals, including the preparation of leuprorelin without the use of traditional coupling reagents. This achievement represents a significant milestone in sustainable peptide synthesis, demonstrating the practical viability of electrochemical activation in pharmaceutical manufacturing.

Advanced Solvent Selection and Optimization

The optimization of solvent systems for challenging amide bond formations requires consideration of multiple factors, including amino acid solubility, reagent compatibility, and product isolation requirements. Recent research has emphasized the importance of systematic solvent screening to identify optimal conditions for specific coupling challenges. This approach involves the evaluation of solvent polarity, hydrogen bonding capacity, and coordination ability to predict coupling efficiency.

Green solvent mixtures based on combinations of cyrene, sulfolane, and carbonate esters have shown exceptional promise for replacing dimethylformamide in solid-phase peptide synthesis. These mixtures can be formulated to achieve complete replacement of traditional solvents while maintaining high coupling efficiency and product purity. The development of such systems represents a significant advancement toward sustainable peptide manufacturing.

The implementation of dipropylene glycol dimethyl ether as a green alternative for solid-phase peptide synthesis has demonstrated excellent performance across all synthesis steps. This solvent exhibits favorable properties for amino acid solubility, resin swelling, and deprotection kinetics while offering biodegradable characteristics and low human toxicity. The successful application of this solvent system to microwave-assisted peptide synthesis further extends its utility in modern synthetic protocols.

Continuous Flow Approaches for Scalable Synthesis

Continuous flow methodologies have revolutionized peptide synthesis by enabling precise control over reaction parameters while dramatically reducing synthesis times and reagent consumption. The implementation of flow chemistry in peptide synthesis addresses many of the limitations associated with traditional batch processes, including inefficient mixing, temperature control challenges, and difficulty in scaling reactions. Flow-based solid-phase peptide synthesis has demonstrated the ability to incorporate amino acid residues every 1.8 minutes under automated control, representing a significant acceleration compared to conventional approaches.

The design of flow reactors for peptide synthesis requires careful consideration of mixing efficiency, heat transfer, and residence time distribution to achieve optimal coupling outcomes. Variable bed flow reactors have proven particularly effective for solid-phase applications, enabling real-time monitoring of resin swelling and reaction progress through integrated analytical systems. These reactors provide low backpressure operation while maintaining high flow rates, facilitating rapid reagent exchange and efficient washing protocols.

Temperature management represents a critical aspect of flow-based peptide synthesis, as elevated temperatures can dramatically accelerate coupling reactions while potentially increasing side product formation. The implementation of efficient heat exchangers enables rapid preheating of reagents to reaction temperature, eliminating the thermal equilibration time required in batch processes. This approach allows for precise temperature control while preventing thermal degradation of sensitive reagents.

Microreactor Technology and Process Intensification

Microreactor technology has enabled the development of highly efficient peptide synthesis protocols that achieve amide bond formation in time scales of seconds rather than minutes. These systems leverage the enhanced heat and mass transfer characteristics of microfluidic devices to achieve rapid reaction rates while maintaining excellent selectivity. The implementation of flash chemistry principles in microreactor systems has demonstrated the ability to complete peptide coupling reactions in as little as 7 seconds.

The integration of microreactor technology with automated synthesis platforms has created powerful tools for peptide library generation and optimization. These systems enable rapid screening of coupling conditions, additives, and protecting group strategies to identify optimal synthesis protocols for challenging sequences. The data-rich nature of flow synthesis provides valuable insights into reaction kinetics and mechanism that can inform further optimization efforts.

Packed bed reactors have shown exceptional utility for continuous peptide synthesis, enabling extended operation times while maintaining consistent product quality. These systems utilize immobilized catalysts or reagents to achieve sustained synthetic activity, with operational lifetimes exceeding 100 hours demonstrated for certain applications. The ability to operate continuously for extended periods makes packed bed reactors particularly attractive for commercial peptide production.

Scalability and Industrial Applications

The scalability of continuous flow peptide synthesis has been demonstrated through the development of multigram synthesis protocols that maintain the efficiency and selectivity achieved at analytical scale. These applications require careful consideration of pump capacity, mixing efficiency, and heat transfer to ensure consistent performance across different scales. The successful scale-up of flow processes has enabled the practical implementation of these technologies in pharmaceutical manufacturing.

Automated flow synthesis systems have evolved to provide comprehensive control over all aspects of peptide synthesis, from reagent preparation to product isolation. These systems incorporate advanced analytical capabilities, including real-time monitoring of reaction progress and product quality. The integration of artificial intelligence and machine learning algorithms has further enhanced the optimization capabilities of automated synthesis platforms.

The environmental benefits of continuous flow peptide synthesis include substantial reductions in solvent consumption, waste generation, and energy requirements compared to batch processes. These advantages align with the principles of green chemistry and sustainable manufacturing, making flow synthesis an attractive option for environmentally conscious pharmaceutical production. The ability to achieve high space-time yields while minimizing waste streams represents a significant advancement in sustainable peptide manufacturing.

The continuous development of flow chemistry methodologies for peptide synthesis continues to expand the scope and applicability of these technologies. Recent advances in liquid-phase flow synthesis have enabled the preparation of C-terminal free peptides with integrated workup and purification protocols. These developments represent significant progress toward fully integrated synthesis platforms that can deliver pure peptide products without manual intervention.